molecular formula C38H32OP2Si B13181522 Sixantphos CAS No. 166330-11-6

Sixantphos

Cat. No.: B13181522
CAS No.: 166330-11-6
M. Wt: 594.7 g/mol
InChI Key: OXVURNFPSRBLKA-UHFFFAOYSA-N
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Description

Sixantphos, also known as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a diphosphorus ligand that belongs to the xantphos family. These ligands are characterized by their ether-linked diphenylphosphino backbones, which provide unique structural and electronic properties. This compound is widely used in homogeneous catalysis due to its ability to stabilize transition metal complexes and facilitate various catalytic reactions .

Preparation Methods

Sixantphos can be synthesized through a series of reactions involving the formation of the diphenylphosphino backbone. One common synthetic route involves the reaction of dichlorophenoxasilin with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Sixantphos undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.

    Cross-Coupling Reactions: this compound-ligated palladium complexes are effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.

Scientific Research Applications

Sixantphos has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sixantphos involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes facilitate various catalytic reactions by providing a suitable environment for the activation of substrates. The wide bite angle of this compound allows for the formation of highly active catalytic species, enhancing the efficiency of the catalytic process .

Comparison with Similar Compounds

Sixantphos is compared with other similar compounds, such as:

This compound stands out due to its unique structural features, which provide distinct electronic properties and catalytic behavior.

Properties

CAS No.

166330-11-6

Molecular Formula

C38H32OP2Si

Molecular Weight

594.7 g/mol

IUPAC Name

(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane

InChI

InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3

InChI Key

OXVURNFPSRBLKA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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